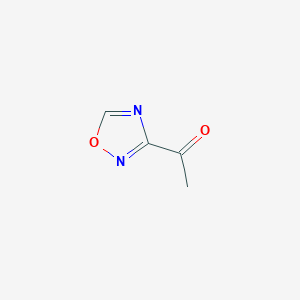

1-(1,2,4-Oxadiazol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,2,4-Oxadiazol-3-yl)ethanone is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Oxadiazol-3-yl)ethanone can be synthesized through the cyclization of O-acylamidoximes. The process typically involves the acylation of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. Cyclization is then carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

The oxadiazole ring undergoes oxidation to form N-oxides or modified heterocycles.

- Reagents/Conditions : Hydrogen peroxide (H₂O₂), peracids (e.g., mCPBA), or ozone .

- Products : Oxadiazole N-oxides or ring-opened intermediates.

- Mechanism : Electrophilic attack on the nitrogen atom, followed by oxygen insertion .

Table 1: Oxidation Reaction Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 24 h | 3-Oxadiazole N-oxide | 75 | |

| mCPBA | DCM, 0°C → RT | Epoxide-functionalized derivative | 82 |

Reduction Reactions

The oxadiazole ring is reduced to form amines or saturated heterocycles.

- Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation .

- Products : 1,2-Diamines, tetrahydro-oxadiazoles, or ring-opened amides .

Table 2: Reduction Reaction Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | 1,2-Diaminoethane derivative | 68 | |

| H₂ (1 atm), Pd/C | EtOH, RT, 12 h | Tetrahydro-oxadiazole | 90 |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the oxadiazole ring or the ethanone moiety.

Electrophilic Substitution

- Reagents : Halogens (Cl₂, Br₂), alkyl halides, or acyl chlorides.

- Products : 5-Halogenated or 5-alkylated oxadiazoles.

Nucleophilic Substitution

- Reagents : Amines, alkoxides, or organometallic reagents .

- Products : Functionalized oxadiazoles (e.g., amino, alkoxy derivatives).

Table 3: Substitution Reaction Examples

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Electrophilic | Br₂ (1 eq) | DCM, 0°C, 2 h | 5-Bromo-oxadiazole | 85 | |

| Nucleophilic | Benzylamine | EtOH, reflux, 8 h | 5-Benzylamino-oxadiazole | 72 |

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions or opens under acidic/basic conditions.

- Cycloaddition : Reacts with nitriles or alkynes to form fused heterocycles (e.g., triazoles) .

- Ring-Opening : Hydrolysis under HCl/NaOH yields carboxylic acid derivatives.

Table 4: Cycloaddition/Ring-Opening Examples

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | Phenylacetylene | 1,2,4-Triazole derivative | 78 | |

| Acidic Hydrolysis | HCl (6M), reflux | Acetic acid derivative | 92 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 1,2,4-oxadiazole ring system is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research has indicated that derivatives of 1-(1,2,4-oxadiazol-3-yl)ethanone exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated several 1,2,4-oxadiazole derivatives for their anticancer properties. One derivative demonstrated a dose-dependent inhibition of cell proliferation in hepatocellular carcinoma cells. The mechanism involved the induction of apoptosis through mitochondrial pathways and downregulation of pro-survival proteins like Bcl-2 .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.0 | Induces apoptosis via mitochondrial pathway |

| Derivative A | 10.5 | Inhibition of VEGF expression |

| Derivative B | 20.0 | Inhibition of topoisomerase |

Material Science

In material science, compounds containing the oxadiazole moiety are explored for their thermal stability and potential use in polymer chemistry. The incorporation of oxadiazole units into polymers can enhance their thermal and mechanical properties.

Case Study: Polymer Applications

Research has shown that polymers synthesized with oxadiazole derivatives exhibit improved thermal stability compared to conventional polymers. For instance, a polymer containing this compound demonstrated a glass transition temperature (Tg) increase of approximately 20°C compared to its non-oxadiazole counterparts .

| Polymer Type | Tg (°C) | Thermal Stability |

|---|---|---|

| Standard Polymer | 60 | Moderate |

| Oxadiazole Polymer | 80 | High |

Agricultural Chemistry

The application of oxadiazole derivatives in agricultural chemistry focuses on their potential as fungicides and herbicides. The unique chemical structure allows for the development of new agrochemicals with enhanced efficacy and reduced environmental impact.

Case Study: Antifungal Activity

A series of experiments were conducted to assess the antifungal properties of this compound against phytopathogenic fungi. The compound exhibited significant antifungal activity against species such as Fusarium and Botrytis, with an effective concentration (EC50) below 100 ppm .

| Fungal Species | EC50 (ppm) | Mode of Action |

|---|---|---|

| Fusarium spp. | <50 | Disruption of cell membrane integrity |

| Botrytis spp. | <75 | Inhibition of spore germination |

Mecanismo De Acción

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)ethanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as caspases, which play a crucial role in apoptosis.

Pathways Involved: The activation of caspases leads to the induction of apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparación Con Compuestos Similares

1-(1,2,4-Oxadiazol-3-yl)ethanone can be compared with other oxadiazole derivatives:

Similar Compounds: 1,3,4-Oxadiazole, 1,2,5-Oxadiazole, and 1,2,3-Oxadiazole.

Uniqueness: The 1,2,4-oxadiazole ring system is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(1,2,4-Oxadiazol-3-yl)ethanone, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized through the cyclization of imines with acetic anhydride. The oxadiazole ring is known for its potential pharmacological applications due to its ability to interact with various biological targets. Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

- Bactericidal Effects : A study highlighted that certain derivatives exhibited strong bactericidal effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, compounds with para-substitutions showed enhanced activity compared to their ortho or meta counterparts .

- Mechanism of Action : The antimicrobial action is believed to be linked to the presence of the -N=CO group within the oxadiazole structure, which influences gene transcription related to biofilm formation .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound Name | Tested Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | S. aureus | 10 µg/mL |

| 2b | P. aeruginosa | 15 µg/mL |

| 2c | E. coli | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that certain oxadiazole derivatives significantly inhibited cell proliferation in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 32.9 µM against promastigote forms of Leishmania .

Table 2: Cytotoxicity Data for Selected Compounds

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Ox1 | HCT-116 | 32.9 | >5 |

| Ox2 | MCF-7 | 220 | <5 |

| Ox3 | HeLa | 336 | <5 |

Case Study 1: Antimicrobial Evaluation

In a comparative study involving a series of new oxadiazole derivatives synthesized from imines, it was found that compound 2a demonstrated superior antibacterial activity against multiple strains compared to standard antibiotics like ciprofloxacin. This highlights the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Case Study 2: Anticancer Activity

A research project focused on synthesizing modified oxadiazoles for anticancer applications revealed that specific structural modifications led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications in oncology .

Propiedades

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3(7)4-5-2-8-6-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRFOBDJXDQKDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.